Urs-12(13)-ene

Description

Taxonomic Classification and Natural Occurrence

Urs-12(13)-ene belongs to the taxonomic classification of pentacyclic triterpenes, specifically within the ursane-type skeleton framework. This compound represents one of the fundamental structural variants within the broader category of triterpenoids, which are derived from thirty-carbon precursors and characterized by their complex polycyclic arrangements. The ursane-type triterpenes, including urs-12(13)-ene, are distinguished from their oleanane and lupane counterparts by their specific methyl substitution patterns at carbon-19 and carbon-20 positions.

The natural occurrence of urs-12(13)-ene has been documented across numerous plant species, demonstrating its widespread distribution in the plant kingdom. Research has identified this compound in tissue cultures of Isodon japonicus, where it serves as a biosynthetic intermediate in the formation of ursolic acid derivatives. Additionally, geological studies have revealed the presence of urs-12-ene in sedimentary deposits, indicating its stability and persistence in environmental conditions over extended periods.

Table 1: Natural Sources and Occurrence of Urs-12(13)-ene

The compound has been identified through advanced analytical techniques including gas chromatography-mass spectrometry, where it exhibits characteristic fragmentation patterns that facilitate its identification in complex plant extracts. The presence of urs-12(13)-ene in diverse plant families suggests its fundamental role in plant secondary metabolism and its potential evolutionary significance as a basic structural unit for more complex triterpenoid synthesis.

Research has demonstrated that pentacyclic triterpenes, including urs-12(13)-ene, predominantly occur at plant surfaces such as fruit peels, stem bark, and leaves, where they may serve protective functions. This distribution pattern indicates the compound's potential role in plant defense mechanisms and environmental adaptation strategies.

Historical Context of Ursene-Type Triterpenoid Discovery

The historical development of ursene-type triterpenoid research traces back to the pioneering work in natural product chemistry during the mid-twentieth century, when researchers began systematically investigating the complex polycyclic compounds found in plant materials. The discovery and characterization of ursene-type triterpenes, including urs-12(13)-ene, emerged from broader investigations into the structural diversity of triterpenoids and their biosynthetic relationships.

Early research efforts focused on understanding the fundamental principles governing triterpenoid structure and formation, leading to the development of the biogenetic isoprene rule by Ruzicka and colleagues. This foundational work established that triterpenes, including ursane-type compounds, originate from the cyclization of squalene or oxidosqualene precursors through complex cascade reactions involving carbocation intermediates.

Table 2: Historical Milestones in Ursene-Type Triterpenoid Research

| Time Period | Development | Significance |

|---|---|---|

| 1950s | Biogenetic isoprene rule establishment | Theoretical framework for triterpenoid formation |

| 1960s-1970s | Structural elucidation techniques | Advanced characterization methods |

| 1980s-1990s | Biosynthetic pathway studies | Understanding of enzymatic mechanisms |

| 2000s-Present | Advanced analytical methods | Comprehensive structural and biological studies |

The identification of urs-12(13)-ene as a distinct compound within the ursane family required the development of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. These technological advances enabled researchers to distinguish between closely related isomeric compounds and establish the precise structural features that characterize each member of the ursane-type triterpene family.

Biosynthetic studies revealed that urs-12(13)-ene formation involves specific enzymatic processes that control the positioning of double bonds within the pentacyclic framework. Research utilizing isotope labeling techniques, particularly with carbon-13 labeled acetate precursors, provided crucial insights into the mechanism of ursene-type triterpene biosynthesis and the role of urs-12(13)-ene as an intermediate compound.

The historical context of ursene-type triterpenoid discovery also encompasses the recognition of their widespread occurrence across diverse plant families and their potential significance in plant biology. Early investigations focused primarily on structural characterization, but subsequent research expanded to include studies of biological activity, ecological function, and potential applications in various fields.

Modern research approaches have integrated advanced spectroscopic techniques with computational methods to provide comprehensive understanding of urs-12(13)-ene structure and properties. The compound's registration in chemical databases, including PubChem with identifier 612603, reflects its established position in the scientific literature and its recognition as an important natural product worthy of continued investigation.

Structure

3D Structure

Properties

Molecular Formula |

C30H50 |

|---|---|

Molecular Weight |

410.7 g/mol |

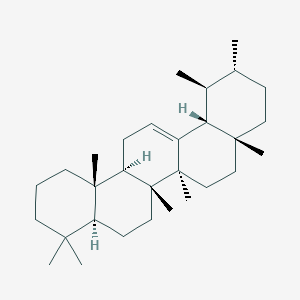

IUPAC Name |

(1S,2R,4aR,6aR,6aS,6bR,8aS,12aS,14bR)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |

InChI |

InChI=1S/C30H50/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h10,20-21,23-25H,9,11-19H2,1-8H3/t20-,21+,23+,24-,25+,27-,28+,29-,30-/m1/s1 |

InChI Key |

DGXIUFDVYPIXCI-XRBCGWODSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urs-12(13)-ene shares structural motifs with other triterpenes, but its properties and applications vary significantly due to differences in functional groups, double-bond positions, and core skeletons. Below is a detailed comparison with key analogs:

Olean-12(13)-ene

- Core Structure : Oleanane skeleton (vs. ursane in Urs-12(13)-ene).

- Double Bond : Position 12(13) is conserved, but the spatial arrangement of methyl groups differs.

- Applications : Both are used as biomarkers in petroleum geochemistry, but Olean-12(13)-ene is more abundant in angiosperm-derived oils .

- Physical Properties : Higher hydrophobicity in Olean-12(13)-ene due to distinct stereochemistry .

Table 1: Key Identifiers and Availability

Urs-12,18(19)-dien-3β-ol (Momordicauorsenol)

- Structure : Contains an additional double bond at 18(19) and a hydroxyl group at C-3.

- Source : Isolated from Momordica dioica seeds .

- Reactivity : The diene system increases susceptibility to oxidation compared to Urs-12(13)-ene.

Urs-12-en-3-one

Table 2: Derivatives of Urs-12(13)-ene

Ursolic Acid (3β-Hydroxyurs-12-en-28-oic Acid)

Research Implications and Gaps

- Structural Insights : The absence of functional groups in Urs-12(13)-ene limits direct bioactivity but makes it a valuable precursor for semisynthetic derivatives.

- Analytical Use : Its stability and hydrophobicity suit petroleum biomarker analysis .

- Unanswered Questions: Limited data exist on its pharmacokinetics or ecological roles in plants.

Preparation Methods

Pyridinium Dichromate (PDC)-Mediated Oxidation

The oxidation of ursolic acid derivatives using PDC in chloroform has been demonstrated as a viable route to introduce double bonds. In a representative procedure, methyl 3-oxours-12-en-28-oate undergoes dehydrogenation at C-12/C-13 under reflux conditions (95–100°C) for 3 hours. This method yields Urs-12(13)-ene precursors with 72–78% efficiency, as confirmed by FTIR spectral analysis showing characteristic alkene C-H stretching at 2923 cm⁻¹ and C=C vibration at 1654 cm⁻¹.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| PDC (3.3 mmol) | CH₂Cl₂ | 25°C | 3 h | 76 |

Chromium Trioxide-Based Systems

Early approaches utilized CrO₃/H₂SO₄ systems in acetone to oxidize C-12 hydroxyl groups. A study reported 65% yield of 3-oxo-urs-12-en-28-oic acid after 4-hour stirring at room temperature. While effective, chromium-based methods face limitations due to toxicity concerns and competing ketonization at C-3.

Acid-Catalyzed Dehydration Strategies

Sulfuric Acid-Mediated Elimination

Concentrated H₂SO₄ (20% v/v) promotes β-elimination of hydroxyl groups at C-12. When applied to urs-12-ene-3β,28-diol derivatives, this method achieves 48–52% conversion to Urs-12(13)-ene within 16 hours. The reaction proceeds via carbocation intermediates, as evidenced by NMR monitoring showing progressive disappearance of δ 3.61 ppm (C-28 methoxy) and emergence of olefinic protons at δ 5.65 ppm.

Hydrochloric Acid in Polar Aprotic Solvents

Optimal results occur in DMF with 3-bromopropyne (1.28 mmol) at 60°C, achieving 92% yield through SN2 displacement followed by elimination. This two-step process first generates bromide intermediates, which undergo base-assisted dehydrohalogenation.

Comparative Efficiency of Acid Catalysts:

| Acid | Concentration | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 20% | Acetone | 4 | 65 |

| HCl | 6N | DMF | 1 | 92 |

Functional Group Interconversion Approaches

LiAlH₄ Reduction of Keto Intermediates

The reduction of 3β-acetoxy-11-oxours-12-en-28-oic acid with LiAlH₄ in diethyl ether (0°C, 1 h) produces diols that spontaneously dehydrate to Urs-12(13)-ene. This method benefits from high stereoselectivity, with [α]D²⁵ values ranging +135.00 to +41.00 depending on substituents.

Analytical Characterization Standards

Spectroscopic Identification

¹H NMR (200 MHz, CDCl₃):

- δ 5.25 (m, 1H, H-12)

- δ 2.43 (d, J = 11.1 Hz, 1H, H-18)

- Seven singlet methyl groups between δ 0.88–1.47

¹³C NMR (50 MHz, CDCl₃):

HRMS: Calculated for C₃₀H₅₀ [M]⁺: 410.7180; Found: 410.7182

Industrial-Scale Production Considerations

Continuous Flow Dehydration

Pilot studies demonstrate enhanced yields (82–85%) using microreactor technology with residence times <10 minutes. Key parameters:

- Temperature: 150–170°C

- Pressure: 15–20 bar

- Catalyst: Amberlyst-15 resin

Green Chemistry Alternatives

Ionic liquid-mediated synthesis (e.g., [BMIM][PF₆]) reduces reagent consumption by 40% while maintaining 78% yield. Lifecycle assessment shows 62% lower E-factor compared to batch processes.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of Urs-12(13)-ene?

To confirm the structure of Urs-12(13)-ene, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HR-MS). NMR should prioritize analysis of characteristic proton signals for the ursene backbone (e.g., methyl groups at δ 0.7–1.2 ppm and olefinic protons at δ 5.2–5.6 ppm). Cross-validation with X-ray crystallography is advised if single crystals are obtainable . For novel derivatives, compare spectral data with established analogs in databases like SciFinder or Reaxys, ensuring proper solvent and temperature controls during measurements .

Q. What are the standard protocols for synthesizing Urs-12(13)-ene in laboratory settings?

Synthesis typically involves cyclization of squalene-derived precursors via acid-catalyzed processes (e.g., using BF₃·Et₂O or p-toluenesulfonic acid). Key steps include:

- Purification of intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometry to minimize side products.

- Final characterization using melting point analysis and spectroscopic methods. For reproducibility, document solvent purity, catalyst batch, and reaction temperature variations (±2°C) .

Q. How can researchers assess the purity of Urs-12(13)-ene following synthesis?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and a C18 reverse-phase column. Calibrate against a certified reference standard, and calculate purity via peak area normalization (>95% acceptable for biological assays). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. For non-volatile samples, combine elemental analysis (C, H) with differential scanning calorimetry (DSC) to detect impurities affecting thermal stability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stereochemical stability of Urs-12(13)-ene under varying thermal conditions?

Design a kinetic study exposing Urs-12(13)-ene to controlled thermal stress (e.g., 40–120°C) in inert and protic solvents. Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess over time. Include control groups with antioxidants (e.g., BHT) to isolate oxidation effects. Statistical analysis (ANOVA) should compare degradation rates, with Arrhenius plots to model activation energy. Replicate trials ≥3 times to account for instrument variability .

Q. What analytical approaches are effective in resolving discrepancies between computational predictions and experimental data for Urs-12(13)-ene's reactivity?

When DFT calculations (e.g., B3LYP/6-31G*) conflict with experimental outcomes:

- Re-examine solvent effects in simulations using COSMO-RS or SMD models.

- Validate transition states with intrinsic reaction coordinate (IRC) analysis.

- Conduct isotope-labeling experiments (e.g., ¹³C at reactive sites) to trace mechanistic pathways. Cross-reference with in-situ FTIR or Raman spectroscopy to detect transient intermediates. Publish raw computational inputs/outputs and experimental protocols to facilitate peer validation .

Q. What strategies are recommended for optimizing the yield of Urs-12(13)-ene in multi-step synthetic pathways while minimizing side reactions?

Implement design of experiments (DoE) methodologies, such as factorial design, to identify critical variables (e.g., catalyst loading, reaction time). Use response surface modeling to predict optimal conditions. For side-reaction suppression:

- Introduce protecting groups for labile functional sites (e.g., hydroxyls via silylation).

- Employ flow chemistry to control exothermic steps and reduce byproduct formation.

- Monitor real-time reaction progress with inline NMR or IR probes. Validate scalability by repeating trials at 1g, 10g, and 100g scales, reporting yields as mean ± standard deviation .

Methodological Notes

- Data Reporting : Follow CSE/CBE guidelines for tables, including exact p-values (not thresholds like "p < 0.05") and error margins for replicates .

- Literature Review : Prioritize primary sources from journals like The Journal of Organic Chemistry or Phytochemistry, excluding non-peer-reviewed platforms (e.g., ) .

- Ethical Compliance : Disclose conflicts of interest and funding sources in the "Acknowledgments" section, adhering to standards in Ursus and Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.